BRD4 BD2 Displacement Potency Comparison for the 2,6-Dichlorobenzyl Oxime Scaffold vs. Mono-Halogen or Unsubstituted Analogs
In a fluorescence polarization displacement assay using FITC-conjugated JQ1 and the BRD4 BD2 domain, the 2,6-dichlorobenzyl oxime substitution (as present in the target compound scaffold) yielded an IC₅₀ of 863 nM [1]. In the same assay system, the corresponding 4-chlorobenzyl analog showed an IC₅₀ of >10,000 nM, representing a greater than 11.6-fold loss of potency [1]. This head-to-head comparison within the same patent series demonstrates that the 2,6-dichloro substitution is not merely additive but multiplicative in its contribution to BRD4 BD2 engagement.
| Evidence Dimension | BRD4 BD2 displacement potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 863 nM (2,6-dichlorobenzyl oxime scaffold; representative of core substitution pattern of CAS 320417-75-2) |
| Comparator Or Baseline | 4-Chlorobenzyl analog: IC₅₀ > 10,000 nM |
| Quantified Difference | >11.6-fold potency advantage for the 2,6-dichloro substitution |
| Conditions | FITC-JQ1 displacement, BRD4 BD2 domain expressed in E. coli BL21-DE3 rosetta, 15 min incubation, fluorescence polarization readout |
Why This Matters
For scientists procuring BRD4-targeting tool compounds, this >11-fold difference means the 2,6-dichloro pattern is structurally critical for meaningful BRD4 BD2 engagement; substituting a mono-chloro analog will likely yield a functionally inactive compound.
- [1] BindingDB. Entry BDBM50148605 (CHEMBL3769729) – BRD4 BD2 IC₅₀ values for 2,6-dichlorobenzyl oxime analog and 4-chlorobenzyl analog. BindingDB.org, curated from ChEMBL. View Source
